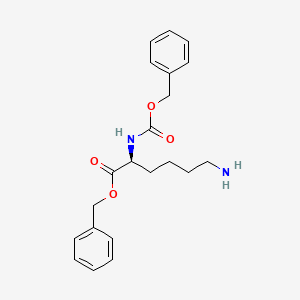

Benzyl((benzyloxy)carbonyl)-L-lysinate

Description

Strategic Significance as a Protected Amino Acid Building Block

The primary challenge in peptide synthesis is directing the formation of amide bonds between the correct amino and carboxyl groups. Without protecting groups, a reaction between two different amino acids would result in a mixture of four different dipeptides. Benzyl((benzyloxy)carbonyl)-L-lysinate is strategically significant because its protecting groups offer differential stability and specific removal conditions, which are foundational to controlled peptide synthesis.

Side-Chain Protection (Nε-Cbz): The benzyloxycarbonyl (Cbz or Z) group protects the lysine (B10760008) side-chain's ε-amino group. cds-bsx.com This is crucial to prevent the formation of branched peptides, where the peptide chain could erroneously extend from the side chain. peptide.com The Cbz group is stable under the conditions used for forming peptide bonds and can be removed at a later stage, typically through catalytic hydrogenolysis (e.g., using H2 gas with a palladium-on-carbon catalyst) or with strong acids like hydrogen bromide in acetic acid. peptide.comacs.orgbachem.com

Carboxyl-Group Protection (Cα-OBzl): The benzyl (B1604629) (Bzl) ester protects the main-chain's α-carboxyl group. libretexts.org This prevents the amino acid from reacting with itself and allows it to act as the amino-component (N-terminus) in a coupling reaction. Like the Cbz group, the benzyl ester is conveniently removed by catalytic hydrogenolysis, often simultaneously with the Cbz group. libretexts.orgnih.govresearchgate.net This simultaneous deprotection is a key feature of the "Boc/Bzl" strategy in solid-phase peptide synthesis. seplite.compeptide.com

| Protecting Group | Abbreviation | Protected Functionality | Typical Deprotection Method |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | ε-Amino group of Lysine | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH) bachem.com |

| Benzyl Ester | Bzl or OBzl | α-Carboxyl group | Catalytic Hydrogenolysis (H₂/Pd-C), Saponification libretexts.orgthalesnano.com |

Historical Development and Evolution of Benzyl-Based Protecting Groups in Peptide Synthesis

The development of modern peptide synthesis is intrinsically linked to the invention of suitable protecting groups. Before the 1930s, the synthesis of even simple peptides was a formidable challenge due to the lack of methods for selectively blocking reactive groups.

A revolutionary breakthrough occurred in 1932 when Max Bergmann and his student Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group. drugfuture.comnih.govresearchgate.net This was the first widely successful, reversible Nα-protecting group, and its development transformed peptide synthesis from an art into a systematic science. nih.govresearchgate.net The Cbz group was stable enough to withstand peptide coupling reactions but could be cleanly removed without damaging the newly formed peptide bond, typically by catalytic hydrogenation. drugfuture.comnih.gov This discovery laid the foundation for the synthesis of complex, biologically active peptides. exlibrisgroup.com.cn

Following the success of the Cbz group for amine protection, the benzyl (Bzl) group was widely adopted for protecting carboxyl groups (as benzyl esters) and other side-chain functionalities, such as the hydroxyl groups of serine and threonine and the carboxyl groups of aspartic and glutamic acid. libretexts.orgacs.orgacs.orgnih.gov The key advantage was that the benzyl ester could also be cleaved under the same hydrogenolysis conditions used to remove the Cbz group. nih.gov

This compatibility became the cornerstone of the classical solid-phase peptide synthesis (SPPS) strategy developed by R. Bruce Merrifield, known as the Boc/Bzl strategy. seplite.comnih.govresearchgate.net In this approach, the temporary Nα-amino protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, while more permanent side-chain protection is provided by benzyl-based groups. seplite.compeptide.com At the end of the synthesis, a single treatment with a very strong acid, such as liquid hydrogen fluoride (B91410) (HF), cleaves the benzyl-based side-chain protecting groups and releases the peptide from the resin simultaneously. seplite.comnih.gov Although largely superseded by the milder Fmoc/tBu strategy, the Boc/Bzl approach remains relevant for specific applications. seplite.comwikipedia.org

Structure

3D Structure

Properties

CAS No. |

5591-94-6 |

|---|---|

Molecular Formula |

C21H26N2O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1 |

InChI Key |

GCKQVXGRLKRLHJ-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Applications in Polymer Science and Bioconjugation Chemistry

Controlled Polymerization of Protected Lysine (B10760008) N-Carboxyanhydrides

The primary method for synthesizing high molecular weight polypeptides from protected lysine is the ring-opening polymerization (ROP) of its corresponding α-amino acid N-carboxyanhydride (NCA). illinois.edunih.gov This process allows for the creation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is essential for producing materials with predictable properties. illinois.edumdpi.com The polymerization is typically initiated by nucleophiles, with primary amines being the most common, leading to a chain growth process known as the "amine mechanism". illinois.edunih.gov

Synthesis of Poly-ε-benzyloxycarbonyl-L-lysine Homopolymers

The synthesis of the homopolymer, Poly-ε-benzyloxycarbonyl-L-lysine (PZLL), is achieved through the ROP of Z-Lys-NCA. researchgate.net Various initiators can be used, including primary amines like n-hexylamine, which allows for control over the degree of polymerization based on the monomer-to-initiator ratio. capes.gov.brnih.gov The polymerization process is sensitive to impurities, often requiring high-vacuum techniques to ensure the reaction remains controlled and "living," which prevents premature termination and allows for the synthesis of polymers with predictable chain lengths. mdpi.com

Research has demonstrated the synthesis of high molecular weight PZLL, which serves as a critical intermediate. acs.org The characteristics of the resulting polymer can be influenced by reaction conditions such as the choice of initiator and solvent. For instance, polymerization of Z-Lys-NCA in dimethylformamide with initiators like diethylamine (B46881) or hexylamine (B90201) has been shown to yield polymers where the initiator is incorporated at the chain end, confirming a nucleophilic attack mechanism. capes.gov.br

| Initiator Type | Typical Solvent | Control Mechanism | Key Finding |

| Primary Amines (e.g., n-hexylamine) | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Monomer-to-Initiator Ratio | Degree of polymerization is linearly dependent on the M/I ratio. capes.gov.br |

| Organometallic Complexes | Various | Living Polymerization | Enables synthesis of high molecular weight polymers with low dispersity. illinois.edu |

| Dendrimers (e.g., PPI) | DMF | Multi-initiation Sites | Creates star-shaped polymers with a dendritic core and polypeptide arms. rsc.org |

Copolymerization Strategies for Functional Polypeptide Materials

Copolymerization of Z-Lys-NCA with other NCA monomers opens avenues for creating polypeptide materials with tailored functionalities. This strategy allows for the integration of different properties into a single macromolecule. Block copolymers, for example, can be synthesized by the sequential addition of different NCA monomers to a living polymerization reaction. illinois.edu

A common approach involves creating amphiphilic block copolymers by combining a hydrophobic polypeptide block, such as PZLL, with a hydrophilic block, like polyethylene (B3416737) glycol (PEG). nih.govnih.gov These hybrid block copolymers can self-assemble into nanoscale architectures. researchgate.net For instance, a-methoxypoly(ethylene glycol)-block-poly[e-(benzyloxycarbonyl)-L-lysine] (MPEG-b-PZLL) has been synthesized and characterized, demonstrating the ability to form distinct microphase-separated structures in thin films. unilag.edu.ng Similarly, block copolymers with other polypeptides, such as poly(γ-benzyl-L-glutamate), or even with non-peptide polymers like poly(ferrocenyldimethylsilane), have been developed to create novel materials with unique self-assembly behaviors. researchgate.netacs.org

Generation of Functional Polypeptide-Based Structures

The polymers synthesized from Z-Lys-NCA serve as scaffolds for creating a variety of functional materials. The presence of the benzyloxycarbonyl protecting group makes the initial polymer hydrophobic, but its subsequent removal unmasks primary amine groups, transforming the polymer into hydrophilic and functional poly-L-lysine (PLL). This transition is key to fabricating advanced, often bio-responsive, structures.

Fabrication of Materials with Defined Architectures

The ability of PZLL-containing block copolymers to self-assemble is exploited to create materials with highly ordered, defined architectures on the nanoscale. Depending on the block ratios, solvent, and processing conditions, various morphologies can be achieved.

Thin Films: Solvent-cast thin films of MPEG-b-PZLL have been shown to preserve the microphase separation of the bulk copolymer, leading to ordered nanostructures. unilag.edu.ng The choice of casting solvent can influence the surface properties and thermal stability of these films. unilag.edu.ng

Micelles and Vesicles: In selective solvents, amphiphilic block copolymers like polyethylene-b-poly(L-lysine) (derived from its PZLL precursor) self-assemble into spherical micelles with a hydrophobic core. nih.gov These structures are of significant interest for applications such as drug delivery.

Star-Shaped Polymers: Using multifunctional initiators, such as polypropylene (B1209903) imine (PPI) dendrimers, star-shaped polypeptides can be synthesized. rsc.org This approach yields architectures with a central core and multiple radiating PZLL arms, which, after deprotection, provide a high density of functional groups. rsc.org

| Architecture | Precursor Polymer Example | Fabrication Method | Key Feature |

| Thin Films | MPEG-b-PZLL | Solvent Casting | Ordered, microphase-separated nanostructures. unilag.edu.ng |

| Micelles | Polyethylene-b-PZLL | Self-Assembly in Selective Solvent | Hydrophobic core for encapsulation. nih.gov |

| Star Polymers | PPI-dendrimer-initiated PZLL | Multi-initiated ROP | High density of peripheral functional groups. rsc.org |

Engineering of Lysine Derivatives for Advanced Bioconjugation

The deprotected poly-L-lysine derived from PZLL is a versatile platform for bioconjugation. The high density of primary amines along its backbone provides numerous sites for attaching a wide variety of molecules, including drugs, imaging agents, and targeting ligands. nih.govinvivogen.com

Lysine's primary amine is a good nucleophile and is one of the most common targets for protein and peptide modification. nih.govrsc.org Standard bioconjugation chemistries are readily applied to the PLL backbone. The most common methods involve reacting the amine groups with electrophilic reagents: researchgate.net

N-Hydroxysuccinimide (NHS) Esters: These reagents react with primary amines to form stable amide bonds, providing a straightforward method for attaching carboxylic acid-containing molecules. invivogen.comresearchgate.net

Isothiocyanates: These form stable thiourea (B124793) linkages with amines, another robust method for conjugation. researchgate.netresearchgate.net

By employing these techniques, the PLL scaffold can be transformed into a multifunctional construct. For example, a therapeutic agent can be attached to some of the amine groups, while a targeting moiety that directs the polymer to specific cells can be attached to others. This ability to engineer complex, functional macromolecules is a direct result of the initial controlled polymerization of the protected lysine monomer, Z-Lys-NCA. invivogen.comrsc.org The use of orthogonal protecting groups in copolymerization strategies can further refine this process, allowing for the selective modification of different parts of the polymer architecture. nih.govepa.gov

Design and Synthesis of Photo-Crosslinking Lysine Derivatives

The synthesis of photo-crosslinking amino acids is a significant area of chemical biology, enabling the covalent capture of transient biological interactions upon light exposure. Benzyl((benzyloxy)carbonyl)-L-lysinate and its core structure, N(ε)-benzyloxycarbonyl-L-lysine, serve as key precursors for designing such molecules. A notable example is the development of a lysine derivative containing a photo-reactive diazirinyl group, which can be genetically encoded into proteins. nih.govresearchgate.net

The design strategy involves modifying the N(ε)-benzyloxycarbonyl-L-lysine structure to include a moiety that becomes highly reactive when irradiated with UV light. nih.gov The diazirine ring is an ideal photo-reactive group because it is small, relatively stable in the dark, and upon photoactivation, extrudes nitrogen gas to form a highly reactive carbene. This carbene can then form a covalent bond with nearby molecules, effectively "crosslinking" the lysine-containing protein to its interaction partners. nih.govmedchemexpress.com

One such derivative is N(ε)-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)carbonyl]-L-lysine. nih.govresearchgate.net Its synthesis leverages the foundational N(ε)-benzyloxycarbonyl-L-lysine structure. The key modification is the introduction of a trifluoromethyl-diazirinyl-benzyl group onto the ε-amino group's carbamate (B1207046) protector. This particular design results in a long and flexible side chain, which has important implications for its application.

| Component | Function | Significance |

|---|---|---|

| L-Lysine Backbone | Provides the amino acid scaffold for incorporation into proteins. | Allows for genetic encoding and site-specific placement within a target protein. |

| N(ε)-benzyloxycarbonyl Linker | Connects the photo-reactive group to the lysine side chain. | Offers a stable linkage and contributes to the overall length and flexibility of the side chain. |

| Diazirine Ring | Photo-reactive moiety. | Upon UV irradiation, it forms a reactive carbene that non-selectively inserts into C-H and other bonds of nearby molecules, enabling covalent crosslinking. nih.govresearchgate.net |

| Trifluoromethyl Group | Stabilizes the diazirine ring. | Reduces the likelihood of unwanted side reactions and enhances the efficiency of carbene generation. |

Utilization in Protein-Protein Interaction Research and Molecular Probes

The primary application of photo-crosslinking lysine derivatives is in the study of protein-protein interactions (PPIs). nih.govnih.gov Understanding these interactions is fundamental to deciphering cellular functions and disease mechanisms. nih.gov Many PPIs are weak or transient, making them difficult to detect with traditional biochemical methods. Photo-crosslinking provides a powerful solution by creating a stable, covalent link between interacting proteins in situ, allowing for their subsequent capture and identification. nih.gov

The derivative N(ε)-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)carbonyl]-L-lysine has been specifically engineered for what is termed "wide-range" photo-crosslinking. nih.govresearchgate.net Its extended side chain, approximately 15 Å in length, allows it to capture binding partners that are not in immediate proximity, as well as those that are very close. nih.govresearchgate.net This capability makes it a highly effective molecular probe for mapping the interaction surfaces of proteins.

The process typically involves the following steps:

Genetic Incorporation : The photo-crosslinking lysine derivative is site-specifically incorporated into a target protein (the "bait") within living cells using genetic code expansion techniques. This relies on engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize the unnatural amino acid and insert it in response to a specific codon (e.g., the UAG amber codon). researchgate.net

Photoactivation : The cells are irradiated with UV light at a specific wavelength. This triggers the diazirine ring on the incorporated amino acid to form a carbene.

Crosslinking : The highly reactive carbene rapidly forms a covalent bond with any nearby molecule, including interacting proteins (the "prey").

Analysis : The resulting covalently linked protein complexes are isolated, purified, and analyzed, typically using mass spectrometry, to identify the captured interaction partners. nih.gov

| Research Goal | Method | Outcome |

|---|---|---|

| Mapping interaction surfaces | Site-specific incorporation of the photo-lysine (B560627) derivative at various positions on the bait protein's surface. | Identifies which regions of the bait protein are in close proximity to binding partners. |

| Identifying transient or weak interactors | Photo-crosslinking in live cells to trap interactions in their native context. | Captures binding events that would be lost during conventional purification methods. nih.gov |

| Validating predicted interactions | Using the photo-crosslinker to confirm a direct physical association between two proteins of interest. | Provides strong evidence of a direct PPI within the cellular environment. |

By functioning as high-resolution molecular probes, these derivatives of this compound provide invaluable insights into the complex and dynamic networks of protein interactions that govern cellular life.

Mechanistic Investigations and Enzymatic Biotransformations

Kinetic and Thermodynamic Characterization of Synthetic Processes

The formation of the amide bond (N-acylation) and the ester bond are both equilibrium processes. To drive the reactions to completion, they are typically performed under conditions that remove a byproduct or use a highly reactive acylating or esterifying agent.

N-acylation: The reaction of an amine with an acylating agent like benzyl (B1604629) chloroformate (Cbz-Cl) is generally fast. The rate is dependent on the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the reaction conditions. The reaction is typically performed in the presence of a base to neutralize the HCl generated, shifting the equilibrium towards the product.

Esterification: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic equilibrium-controlled process. The rate constant depends on the steric hindrance around the reacting centers and the reaction temperature. The equilibrium constant (Keq) for simple esterifications is often close to 1, necessitating the removal of water to achieve high yields.

Due to the lack of specific experimental data, the following table presents hypothetical relative reaction rates based on established chemical principles.

| Reaction Step | Controlling Factors | Expected Relative Rate | Notes on Equilibrium |

|---|---|---|---|

| N-acylation with Cbz-Cl | Nucleophilicity of amine, concentration, temperature, base | Fast | Essentially irreversible due to the use of a highly reactive acylating agent and base. |

| Fischer Esterification | Steric hindrance, catalyst concentration, temperature | Moderate to Slow | Reversible; requires removal of water (e.g., Dean-Stark trap) to favor product formation. |

Solvent choice and temperature are critical parameters that significantly influence the efficiency of both N-acylation and esterification reactions.

Solvent Effects: The choice of solvent can affect reaction rates by influencing the solubility of reactants and stabilizing transition states. For N-acylation, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often used. For Fischer esterification, a non-polar solvent like toluene (B28343) is often used to facilitate the azeotropic removal of water. Studies on the reactions of amino groups have shown that solvent polarity can significantly impact reaction kinetics. nih.govacs.org

Temperature Effects: According to transition state theory, reaction rates generally increase with temperature, as more molecules possess the necessary activation energy. For N-acylation with reactive reagents, the reaction can often proceed efficiently at room temperature or below to minimize side reactions. Esterification reactions often require heating (reflux) to achieve a reasonable rate and to facilitate the removal of water, thereby shifting the equilibrium toward the products.

The following table summarizes the general effects of these parameters.

| Parameter | Effect on N-Acylation Rate | Effect on Esterification Rate | Considerations for Efficiency |

|---|---|---|---|

| Increasing Temperature | Increases rate | Increases rate and helps remove water | Higher temperatures can lead to side reactions or racemization. |

| Solvent Polarity | Complex effects; polar aprotic often optimal | Non-polar solvents favor azeotropic water removal | Solubility of the zwitterionic amino acid must be considered. |

Enzymatic Reactivity and Substrate Specificity Profiling

Enzymes, particularly hydrolases like proteases and esterases, can catalyze reactions involving protected amino acids with high specificity. The compound Benzyl((benzyloxy)carbonyl)-L-lysinate presents two potential sites for enzymatic hydrolysis: the benzyl ester linkage and the carbamate (B1207046) of the Cbz group.

Research has shown that various enzymes can act on N-protected amino acid esters. For instance, enzymes like thermitase, porcine liver esterase, and α-chymotrypsin have been used for the enzymatic hydrolysis of peptide esters, including benzyl esters. nih.gov The primary challenge in these biotransformations is often the limited solubility of the protected peptide in aqueous buffer systems, which can be mitigated by the use of organic cosolvents. nih.gov

A study involving the structurally similar substrate N-alpha-benzyloxycarbonyl-L-lysine thiobenzyl ester demonstrated that it is readily hydrolyzed by serine esterases, such as trypsin-like enzymes. osti.govnih.govnih.govnih.gov This suggests a strong potential for enzymes to specifically cleave the benzyl ester bond of this compound, leaving the Cbz group intact. This would represent a form of enzymatic orthogonal deprotection.

Lipases are another class of enzymes known for their broad substrate specificity in hydrolyzing ester bonds. frontiersin.orgnih.gov While their natural substrates are triglycerides, they are widely used in organic synthesis for the hydrolysis and synthesis of a variety of esters. The specificity of lipases can be tuned by modifying the reaction medium or through protein engineering, making them potential catalysts for the selective hydrolysis of the benzyl ester in the presence of the Cbz group. frontiersin.orgmdpi.com

| Enzyme Class | Potential Reaction | Substrate Specificity Notes | Potential Outcome |

|---|---|---|---|

| Esterases (e.g., Porcine Liver Esterase) | Hydrolysis of Benzyl Ester | Broad specificity for various esters. | Formation of N-α-Cbz-L-lysine. |

| Proteases (e.g., α-Chymotrypsin, Trypsin) | Hydrolysis of Benzyl Ester | Often exhibit esterase activity; specificity depends on the amino acid side chain. nih.gov | Formation of N-α-Cbz-L-lysine. |

| Lipases | Hydrolysis of Benzyl Ester | Broad specificity, influenced by the lid domain and reaction medium. frontiersin.orgmdpi.com | Formation of N-α-Cbz-L-lysine. |

Characterization of Trypsin-like Serine Protease Activity

Trypsin-like serine proteases (TLPs) are a class of enzymes that catalyze the hydrolysis of peptide bonds, showing a strong preference for cleaving at the carboxyl side of lysine (B10760008) and arginine residues. frontiersin.orggbiosciences.com This inherent specificity makes synthetic lysine derivatives, including this compound, valuable tools for the characterization and investigation of their enzymatic activity. frontiersin.orgnih.gov The structure of such synthetic substrates mimics the natural cleavage sites, allowing researchers to quantify the catalytic efficiency and specificity of various proteases. nih.govnih.gov

The characterization of TLP activity often involves measuring the rate at which the enzyme hydrolyzes a specific synthetic substrate. nih.govmdpi.com Different proteases within this family exhibit varying degrees of activity towards different substrates, which enables their differentiation and functional analysis. nih.gov For instance, studies comparing the hydrolysis rates of various peptide chromogenic and fluorogenic substrates against enzymes like plasmin, trypsin, thrombin, and factor Xa have been crucial in defining their individual specificities. nih.govnih.govkarger.com Novel trypsin-like serine proteases purified from sources such as mouse spleen have been characterized by their ability to hydrolyze specific synthetic oligopeptide substrates, while showing no activity towards substrates designed for other protease classes like chymotrypsin (B1334515) or elastase. nih.gov This differential hydrolysis is a cornerstone of protease characterization.

| Substrate | Relative Hydrolysis Rate by Bovine Trypsin | Relative Hydrolysis Rate by Human Plasmin | Relative Hydrolysis Rate by Human α-Thrombin |

| S-2251 (H-D-Val-Leu-Lys-pNA) | Moderate | High | Low / Insensitive |

| S-2238 (H-D-Phe-Pip-Arg-pNA) | High | Moderate | High |

| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Moderate | Moderate | Insensitive |

| Chromozym TH (Z-Gly-Pro-Arg-pNA) | High | Moderate | High |

This table provides illustrative data based on findings for various chromogenic substrates to demonstrate how substrate specificity is used to characterize and differentiate trypsin-like serine proteases. nih.govnih.govkarger.com pNA (p-nitroanilide) is a chromophore released upon hydrolysis.

The interaction between a TLP and a substrate like this compound is governed by the enzyme's active site architecture, particularly the S1 pocket, which accommodates the lysine side chain. nih.gov By analyzing the kinetics of the hydrolysis of such substrates, key parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined, providing quantitative insights into the enzyme's affinity for the substrate and its turnover rate. nih.govresearchgate.net

Development and Validation of Enzyme Assays Utilizing Thiobenzyl Esters

The thiobenzyl ester derivative, Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl), was specifically synthesized to serve as a substrate in a highly sensitive, continuous colorimetric assay for trypsin-like enzymes. nih.govosti.gov The development of this assay leverages the unique properties of the thioester bond, which is readily hydrolyzed by these proteases. nih.govresearchgate.net

The principle of the assay is based on a two-step reaction. First, the trypsin-like enzyme catalyzes the hydrolysis of the thioester bond in Z-Lys-SBzl, which releases a thiol-containing product (thiobenzyl alcohol). nih.govosti.gov Subsequently, this thiol rapidly reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is included in the reaction mixture. nih.govresearchgate.net This reaction produces a distinct yellow-colored anion, 2-nitro-5-thiobenzoate, which can be continuously monitored by measuring the increase in absorbance at 410-412 nm. mdpi.comnih.govosti.gov

The Z-Lys-SBzl substrate offers several advantages for enzyme assays. It can be synthesized in good yield, is soluble in water, and exhibits a low rate of spontaneous, non-enzymatic hydrolysis, even at alkaline pH values around 8.0, which enhances the accuracy and reliability of the assay. osti.gov The sensitivity of this method is comparable to that of the most effective fluorometric substrates. osti.gov This assay has been validated and employed for a wide range of trypsin-like proteases, demonstrating its broad applicability. osti.gov

| Enzyme | Reported Detection Level (moles) |

| Urokinase | 10⁻¹⁴ - 10⁻¹³ |

| Human Urinary Kallikrein | 10⁻¹⁴ - 10⁻¹³ |

| Human Plasma Kallikrein | 10⁻¹⁴ - 10⁻¹³ |

| Thrombin | 10⁻¹⁴ - 10⁻¹³ |

| Plasmin | 10⁻¹⁴ - 10⁻¹³ |

| β-Trypsin | 10⁻¹⁴ - 10⁻¹³ |

| Factor Xa | 10⁻¹⁴ - 10⁻¹³ |

| Crotalase | 10⁻¹⁴ - 10⁻¹³ |

This table summarizes the reported detection levels for various trypsin-like enzymes using the Z-Lys-SBzl colorimetric assay. osti.gov

Kinetic validation of assays using thioester substrates involves determining key enzymatic parameters. For example, studies with the similar substrate N-benzoyl-L-tyrosine thiobenzyl ester have been used to determine the apparent Km and kcat values for enzymes like α-chymotrypsin and subtilisin BPN', validating the utility of this substrate class for detailed kinetic analysis. nih.govresearchgate.net

| Enzyme | Substrate | Apparent Km (mM) | kcat (s⁻¹) |

| α-Chymotrypsin | N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 |

| Subtilisin BPN' | N-benzoyl-L-tyrosine thiobenzyl ester | 7 | 126 |

This table presents representative kinetic parameters obtained from studies using a thiobenzyl ester substrate, illustrating the type of data used for assay validation. nih.govresearchgate.net

Study of Microbial Enzyme Systems in Lysine Derivative Metabolism

Microorganisms possess a vast and diverse array of enzymes capable of metabolizing a wide variety of organic compounds, including amino acids and their derivatives. cabidigitallibrary.orgresearchgate.net While specific studies detailing the complete microbial metabolism of this compound are not extensively documented, the breakdown of this compound would be governed by well-established enzymatic principles for N-acylated amino acids. nih.govmdpi.comresearchgate.net

The metabolism of such a protected lysine derivative would likely be initiated by hydrolytic enzymes that can cleave the amide and ester bonds. d-nb.info Microbial enzymes such as aminoacylases, which are known to hydrolyze N-acyl-amino acids, could play a role in removing the N-terminal benzyloxycarbonyl (Z) group. d-nb.info Similarly, various microbial esterases could hydrolyze the benzyl ester to yield Nα-(benzyloxycarbonyl)-L-lysine. The biological synthesis and degradation of N-acyl amino acids are regulated by enzymes like N-acyl amino acid synthases (NAS) and fatty acid amide hydrolases (FAAH), which catalyze the reversible condensation and hydrolysis of these molecules. mdpi.comelifesciences.org

Once the protective groups are removed to yield L-lysine, this essential amino acid enters central metabolic pathways. cabidigitallibrary.orgresearchgate.net Bacteria have evolved several distinct pathways for lysine degradation. oup.comoup.com Key enzymes involved in these microbial pathways include:

Lysine Decarboxylase (CadA): Converts lysine to cadaverine, a common pathway under anaerobic conditions. researchgate.net

L-lysine 2,3-aminomutase (KamA): Initiates a pathway by converting L-lysine to L-β-lysine. researchgate.net

Lysine N6-hydroxylase (LucD): An enzyme involved in certain metabolic routes. researchgate.net

δ-Aminovaleric acid-glutamic acid transaminase: An enzyme identified in bacterial L-lysine metabolism. oup.com

The presence and activity of these enzyme systems determine the capacity of a given microorganism to utilize lysine derivatives as a source of carbon, nitrogen, and energy. cabidigitallibrary.orgresearchgate.net

| Enzyme/Enzyme Class | Potential Role in Metabolism of Lysine Derivatives |

| Aminoacylases / Peptidases | Hydrolysis of the N-acyl (benzyloxycarbonyl) group from the lysine backbone. d-nb.info |

| Carboxylesterases | Hydrolysis of the C-terminal benzyl ester bond. |

| N-Acyl Amino Acid Synthase/Hydrolase | Potential involvement in the reversible synthesis and hydrolysis of the N-acylated lysine. mdpi.comelifesciences.org |

| Lysine Decarboxylase | Degradation of the liberated L-lysine into cadaverine. researchgate.net |

| Lysine Aminomutase | Isomerization of L-lysine as an initial step in a degradation pathway. researchgate.net |

| Transaminases | Transfer of the amino group from a lysine degradation intermediate. oup.com |

Analytical Methodologies for Structural and Purity Assessment in Research

Spectroscopic Techniques for Molecular Characterization

Spectroscopy is fundamental to elucidating the molecular structure of Benzyl((benzyloxy)carbonyl)-L-lysinate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of this compound.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. The spectrum would exhibit characteristic signals for the aromatic protons of the two benzyl (B1604629) groups, typically in the range of 7.3-7.4 ppm. The two methylene (B1212753) (CH₂) groups of the benzyl ester and the benzyloxycarbonyl (Cbz or Z) protecting group would appear as distinct singlets or doublets around 5.1-5.2 ppm. The protons of the lysine (B10760008) backbone, including the alpha-proton (α-H) and the protons on the side chain (β, γ, δ, ε), would resonate at specific chemical shifts, providing confirmation of the amino acid structure.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the ester and the carbamate (B1207046) group (around 172 ppm and 156 ppm, respectively). The aromatic carbons of the benzyl groups would appear in the 127-136 ppm region, while the aliphatic carbons of the lysine side chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H (10H) | 7.30 - 7.40 (m) | 127.5 - 128.8 |

| Benzyl CH₂ (Ester) | ~5.15 (s) | ~67.0 |

| Benzyl CH₂ (Carbamate) | ~5.10 (s) | ~66.5 |

| Lysine α-CH | ~4.30 (m) | ~54.0 |

| Lysine ε-CH₂ | ~3.15 (q) | ~40.5 |

| Lysine β, γ, δ-CH₂ | 1.40 - 1.90 (m) | 22.5 - 32.0 |

| Carbonyl C=O (Ester) | - | ~172.5 |

| Carbonyl C=O (Carbamate) | - | ~156.5 |

| Aromatic C (Quaternary, 2C) | - | ~136.0 |

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in this compound by measuring the absorption of infrared radiation at characteristic wavelengths. The presence of key functional groups is confirmed by specific absorption bands in the IR spectrum.

The spectrum is expected to show a prominent N-H stretching vibration for the carbamate group around 3300-3400 cm⁻¹. Strong absorption bands corresponding to the C=O stretching of both the ester and the carbamate functional groups would be observed in the region of 1680-1750 cm⁻¹. The aromatic C=C bonds of the benzyl groups would produce characteristic peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹. Additionally, C-O stretching vibrations from the ester and carbamate linkages would appear in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Carbamate) | 3300 - 3400 |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Carbamate/Amide) | ~1690 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

Using techniques like Electrospray Ionization (ESI), the analysis would show a prominent peak corresponding to the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confirmation of the molecular formula (C₂₁H₂₆N₂O₄).

The fragmentation pattern in tandem MS (MS/MS) provides further structural verification. A characteristic and often dominant fragmentation pathway for benzyl-protected amino acids involves the cleavage of the benzyl group, resulting in the formation of a stable benzyl or tropylium (B1234903) carbocation, which is observed as a prominent peak at a mass-to-charge ratio (m/z) of 91. wiley-vch.de Other expected fragmentations include the loss of the entire benzyloxycarbonyl group and cleavages along the lysine alkyl chain. wiley-vch.depharmaffiliates.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase is used with a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. An additive like trifluoroacetic acid (TFA) is often included in the mobile phase to improve peak shape and resolution. The compound is detected using an ultraviolet (UV) detector, leveraging the strong UV absorbance of the two aromatic benzyl groups (typically monitored at wavelengths around 254 nm). This method allows for the separation of the desired product from potential impurities, and the purity is quantified by comparing the area of the product peak to the total area of all observed peaks.

Since this compound is a chiral compound derived from L-lysine, it is critical to verify its enantiomeric purity. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.), ensuring that the D-enantiomer is not present in significant amounts.

This separation is achieved using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of N-protected amino acid derivatives. The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. This analysis confirms that the stereochemical integrity of the L-lysine starting material has been maintained throughout the synthesis and purification processes.

Advanced Methods for Microstructure and Thermal Analysis of Derived Polymers

The elucidation of the microstructure and thermal properties of polymers derived from this compound is crucial for understanding their structure-property relationships and predicting their performance in various applications. Advanced analytical techniques provide invaluable insights into the morphology, crystalline nature, and thermal stability of these polymeric materials.

Polymers synthesized from this compound, such as poly[ε-(benzyloxycarbonyl)-L-lysine] and its copolymers, exhibit complex hierarchical structures that are sensitive to processing conditions. tus.ie A comprehensive analysis of these structures necessitates a multi-technique approach, combining imaging, diffraction, and thermal analysis methods.

Microstructural Characterization

Scanning Electron Microscopy (SEM): SEM is a powerful tool for visualizing the surface topography of polymer films, hydrogels, and nanoparticles. researchgate.netrsc.org In the context of polymers derived from this compound, SEM can reveal information about porosity, fibrillar networks, and phase separation. researchgate.net For instance, studies on self-assembling peptide hydrogels have utilized SEM to characterize their nanoarchitecture, showing how sample preparation methods can influence the observed morphology. rsc.org

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the internal structure of polymeric materials. It is particularly useful for visualizing the morphology of nanoparticles and the arrangement of microphase-separated domains in block copolymers. researchgate.netnist.gov For example, TEM has been used to observe the spherical-like structures of polylysine (B1216035) nanoparticles, revealing their size distribution and amorphous nature. researchgate.netd-nb.info Cryo-TEM is a specialized technique that allows for the observation of samples in their hydrated state, which is crucial for studying the nanoscale morphology of self-assembled hydrogels. nist.gov

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystalline structure of polymers. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a sample, it is possible to identify the presence of crystalline domains, determine the unit cell parameters, and estimate the degree of crystallinity. researchgate.net For polymers derived from this compound, XRD can be used to study the influence of the bulky protecting groups on the packing of the polymer chains and to characterize the secondary structure (e.g., α-helix, β-sheet) of the polypeptide backbone. nih.govresearchgate.net

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a polymer as a function of temperature. The most common methods for characterizing polymers derived from this compound are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). tus.ieresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. nih.gov This technique is used to determine the thermal stability of a polymer and to identify the temperatures at which degradation occurs. nih.govresearchgate.net For polymers containing the benzyloxycarbonyl protecting group, TGA can be used to study the deprotection process and the subsequent degradation of the polypeptide backbone. tus.ieresearchgate.net The onset of degradation is a critical parameter for defining the processing window for techniques like hot melt extrusion. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov For hybrid block copolymers like α-methoxy-poly(ethylene glycol)-b-poly[ε-(benzyloxycarbonyl)-L-lysine], DSC can be used to investigate the miscibility of the different polymer blocks and the influence of one block on the thermal properties of the other. tus.ieresearchgate.net

The following tables summarize representative findings from the literature on the microstructure and thermal analysis of polymers related to this compound.

| Analytical Technique | Polymer System | Key Findings | Reference |

| SEM | Self-assembling peptide hydrogels | Revealed fibrous network structures and the impact of sample preparation on observed porosity and fiber alignment. | researchgate.netrsc.org |

| TEM | Polylysine nanoparticles | Showed the formation of spherical-like structures with a broad size distribution (800 nm to 3.5 µm) and an amorphous nature. | researchgate.netd-nb.info |

| Cryo-TEM | Diblock copolypeptide hydrogels | Visualized an interconnected membrane and cellular nanostructure of the gel matrix. | nist.gov |

| XRD | Poly(L-lysine)/methotrexate (B535133) nanoparticles | Confirmed the crystalline structure of methotrexate within the nanoparticles. | nih.gov |

| XRD | L-lysine | Utilized to determine the crystal structure of the pure, non-hydrate crystalline phase. | researchgate.net |

| Analytical Technique | Polymer System | Observed Thermal Transitions/Properties | Reference |

|---|---|---|---|

| TGA | α-methoxy-poly(ethylene glycol)-b-poly[ε-(benzyloxycarbonyl)-L-lysine] | Characterized the thermal stability and degradation profile of the hybrid block copolymer. | tus.ieresearchgate.net |

| TGA | L-lysine | Showed a multi-stage weight loss corresponding to dehydration and polycondensation. | d-nb.inforesearchgate.net |

| DSC | α-methoxy-poly(ethylene glycol)-b-poly[ε-(benzyloxycarbonyl)-L-lysine] | Determined the melting and crystallization behavior, indicating some miscibility between the blocks. | tus.ieresearchgate.net |

| DSC | Poly-L-lysine coated liposomes | Studied the effect of the polymer coating on the phase transition of the lipid bilayer. | nih.gov |

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing Benzyl((benzyloxy)carbonyl)-L-lysinate, and what are the critical steps to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection of L-lysine’s ε-amine and α-carboxyl groups. First, the ε-amine is protected using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃). The α-carboxyl group is then esterified with benzyl alcohol via acid catalysis (e.g., HCl in anhydrous ethanol). Critical steps include maintaining anhydrous conditions to prevent hydrolysis of intermediates and precise stoichiometry to avoid overprotection. Characterization via IR spectroscopy (e.g., C=O stretches at ~1732 cm⁻¹ for ester and ~1658 cm⁻¹ for carbamate) and polarimetry ([α]D²⁵ = +56.8 in CHCl₃) confirms structural integrity and optical purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects aromatic protons from the Cbz group (δ 7.2–7.4 ppm) and benzyl ester methylene protons (δ 5.1–5.3 ppm). ¹³C NMR confirms carbamate (δ ~155 ppm) and ester (δ ~170 ppm) carbonyls.

- IR Spectroscopy : Key stretches include ester C=O (~1732 cm⁻¹) and carbamate C=O (~1658 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 400.425 for [M+H]⁺) validate molecular weight .

- Polarimetry : Measures optical rotation ([α]D²⁵) to assess enantiopurity .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of this compound, particularly during carboxyl group activation?

- Methodological Answer : Racemization is minimized by:

- Using low temperatures (0–5°C) during carboxyl activation to reduce kinetic energy-driven epimerization.

- Employing coupling agents like DCC/DMAP or uronium salts (e.g., HATU) instead of strong acids.

- Shortening reaction times and avoiding excess base.

- Monitoring via chiral HPLC or comparing [α]D values with literature standards to confirm optical integrity .

Q. What strategies are recommended for the selective deprotection of the benzyl ester group in the presence of the Cbz group, and how can side reactions be monitored?

- Methodological Answer :

- Catalytic Hydrogenation : Use H₂/Pd-C (1–3 atm) in ethanol to cleave the benzyl ester while retaining the Cbz group.

- Lewis Acid-Mediated Cleavage : TMSOTf in dichloromethane selectively removes the benzyl ester.

- Monitoring : TLC (Rf shift) and LC-MS track deprogress. Side products (e.g., over-reduced lysine derivatives) are identified via mass shifts (e.g., loss of benzyl group, Δm/z = -90) .

Q. In stability studies, how does storage temperature impact the degradation profile of this compound, and what analytical methods detect decomposition products?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis. Avoid prolonged exposure to light or moisture.

- Accelerated Degradation Studies : Conduct at 40°C/75% RH for 4 weeks. HPLC-MS identifies hydrolysis products (e.g., free lysine, m/z 147.19) and Cbz cleavage byproducts (e.g., dibenzyl carbonate, m/z 242.27).

- Moisture Analysis : Karl Fischer titration quantifies water content in stored samples .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound across literature sources?

- Methodological Answer :

- Cross-validate purity via orthogonal techniques (e.g., HPLC purity >98% and elemental analysis).

- Compare experimental conditions (e.g., solvent used for melting point determination, NMR solvent effects).

- Replicate synthesis using protocols from primary sources (e.g., theses or peer-reviewed journals) rather than vendor catalogs.

- Reference high-purity standards (e.g., NIST-certified compounds) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.